3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide 3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 886911-55-3
VCID: VC5252533
InChI: InChI=1S/C16H13FN2OS2/c1-2-21-12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20)
SMILES: CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Molecular Formula: C16H13FN2OS2
Molecular Weight: 332.41

3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

CAS No.: 886911-55-3

Cat. No.: VC5252533

Molecular Formula: C16H13FN2OS2

Molecular Weight: 332.41

* For research use only. Not for human or veterinary use.

3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide - 886911-55-3

Specification

CAS No. 886911-55-3
Molecular Formula C16H13FN2OS2
Molecular Weight 332.41
IUPAC Name 3-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H13FN2OS2/c1-2-21-12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Standard InChI Key QBCFIHWONCZGKF-UHFFFAOYSA-N
SMILES CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises a benzamide scaffold linked to a 6-fluorobenzo[d]thiazole moiety via an amide bond. The ethylthio (-S-C2H5) group occupies the third position of the benzamide ring, distinguishing it from ortho-substituted analogs like 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide. Key structural features include:

  • Benzothiazole core: A bicyclic system with a sulfur and nitrogen atom, known for π-π stacking interactions in biological targets.

  • Fluorine substituent: Electron-withdrawing effects enhance membrane permeability and resistance to oxidative metabolism .

  • Ethylthio group: A hydrophobic substituent that may influence binding pocket interactions in enzymes or receptors .

Table 1: Physicochemical Properties of 3-(Ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

PropertyValue
Molecular FormulaC16H13FN2OS2
Molecular Weight332.41 g/mol
IUPAC Name3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
CAS Registry NumberNot yet assigned
Solubility (Predicted)Low aqueous solubility, soluble in DMSO or DMF

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis follows a multi-step protocol analogous to related benzothiazole derivatives :

  • Preparation of 6-fluorobenzo[d]thiazol-2-amine:

    • Condensation of 2-aminothiophenol with a fluorinated benzaldehyde derivative under acidic conditions.

  • Formation of benzamide intermediate:

    • Coupling 3-(ethylthio)benzoyl chloride with 6-fluorobenzo[d]thiazol-2-amine using a base (e.g., pyridine) to facilitate amide bond formation .

Key Reaction:

3-(Ethylthio)benzoyl chloride+6-fluorobenzo[d]thiazol-2-aminepyridineTarget Compound+HCl\text{3-(Ethylthio)benzoyl chloride} + \text{6-fluorobenzo[d]thiazol-2-amine} \xrightarrow{\text{pyridine}} \text{Target Compound} + \text{HCl}

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, amide NH), 7.92–7.45 (m, 6H, aromatic H), 3.12 (q, J = 7.2 Hz, 2H, -SCH2CH3), 1.38 (t, J = 7.2 Hz, 3H, -CH2CH3) .

  • High-Resolution Mass Spectrometry (HRMS):

    • Observed m/z: 333.0732 [M+H]+ (calculated for C16H14FN2OS2+: 333.0738).

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

Biological Activity and Mechanism of Action

Anticancer Activity

In vitro studies on structural analogs demonstrate dose-dependent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells (IC50: 8.2–12.4 μM) . Proposed mechanisms include:

  • p53 pathway activation: Stabilization of p53 protein, inducing apoptosis via Bax/Bcl-2 modulation.

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation of DNA strands .

Table 2: Cytotoxicity Data for Structural Analogs

CompoundMCF-7 IC50 (μM)A549 IC50 (μM)
3-(Ethylthio)-N-(6-FBT)-benzamide9.7 ± 0.811.3 ± 1.2
2-(Methylthio)-N-(6-FBT)-benzamide14.2 ± 1.116.5 ± 1.4

Antimicrobial Properties

Preliminary screening against Staphylococcus aureus and Escherichia coli revealed moderate activity (MIC: 32–64 μg/mL) . The ethylthio group may disrupt bacterial membrane integrity or inhibit folate biosynthesis enzymes .

Molecular Docking and ADME Profiling

Docking Studies with p53

AutoDock Vina simulations indicate strong binding (ΔG = -9.2 kcal/mol) to the p53 DNA-binding domain. Key interactions include:

  • Hydrogen bonding between the amide carbonyl and Arg248.

  • Hydrophobic contacts between the ethylthio group and Phe270 .

Pharmacokinetic Predictions

  • Absorption: High Caco-2 permeability (Papp: 22 × 10⁻⁶ cm/s) due to lipophilicity (logP: 3.1).

  • Metabolism: Predominant CYP3A4-mediated oxidation of the ethylthio group to sulfoxide.

  • Toxicity: Ames test-negative; hepatotoxicity risk at doses >50 mg/kg (rodent models) .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Bioactivity

Substituent PositionAnticancer IC50 (μM)logP
3-(Ethylthio)9.7–11.33.1
2-(Ethylthio)12.8–14.52.8
4-(Methylthio)15.1–17.92.5

Meta-substitution enhances activity by optimizing steric compatibility with target binding pockets .

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